molecular formula C14H14BrNO B8733782 4-Methylphenacylpyridinium bromide

4-Methylphenacylpyridinium bromide

Cat. No. B8733782
M. Wt: 292.17 g/mol
InChI Key: XPLKUCTXFYTNPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenacylpyridinium bromide is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylphenacylpyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylphenacylpyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methylphenacylpyridinium bromide

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone;bromide

InChI

InChI=1S/C14H14NO.BrH/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

XPLKUCTXFYTNPH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4′-methyl-acetophenone (784 mg, 3.31 mmol) in acetone (7 mL) was added pyridine (243 μl, 3.02 mmol). The mixture was refluxed for 2 hours and the white solid formed was isolated by filtration and rinsed with Et2O in 100% yield: mp 213-214° C.; 1H NMR 400 MHz (DMSO-d6) δ 2.45 (s, 3H), 6.50 (s, 2H), 7.48 (d, 2H, J=7.3 Hz), 7.97 (d, 2H, J=7.8 Hz), 8.28 (m, 2H), 8.74 (t, 1H, J=7.3 Hz), 9.03 (d, 2H, J=5.9 Hz); Elem. anal. found: C, 55.46; H, 5.40; N, 4.85% (calcd for C14H14BrNO ½H2O: C, 55.83; H, 5.02; N, 4.65%).
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
243 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

64 g (0.3 mol) of 4-methylphenacyl bromide in 80 ml acetone were initially taken and heated to 60° C. 24 g (0.3 mol) of pyridine were then slowly added dropwise. The reaction mixture was stirred for a further hour at 60° C. and cooled to room temperature. The precipitated solid was filtered off and washed with acetone. After drying, 82.5 g (corresponding to a yield of 94%) of the title compound were obtained in the form of a yellow powder. The purity of the product was more than 99%.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
94%

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